molecular formula C18H24N4O2 B7553530 2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Cat. No. B7553530
M. Wt: 328.4 g/mol
InChI Key: XCQOJLGVGPEPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine, commonly known as BOQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQ has been shown to exhibit potent anticancer activity and has been investigated for its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of BOQ is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells. BOQ has also been shown to inhibit the activity of other key signaling molecules involved in cancer cell growth and survival, including extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).
Biochemical and physiological effects:
BOQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer effects, BOQ has also been investigated for its potential use in other therapeutic applications, including the treatment of diabetes and cardiovascular disease. BOQ has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models, and has been investigated for its potential use in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOQ is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of BOQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BOQ and to determine its potential toxicity and side effects.

Future Directions

Several future directions for research on BOQ include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the potential therapeutic applications of BOQ in other disease areas, such as diabetes and cardiovascular disease.

Synthesis Methods

BOQ can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethylene glycol to form 2-nitrophenyl-2-hydroxyethyl ether. This intermediate is then reacted with 2-chloromethyl oxirane to form the corresponding oxirane derivative, which is subsequently reacted with 2-aminoethanol to form BOQ.

Scientific Research Applications

BOQ has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that BOQ exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been investigated for its potential use in combination with other anticancer agents.

properties

IUPAC Name

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-8-16-15(7-1)17(19-11-13-5-3-9-23-13)22-18(21-16)20-12-14-6-4-10-24-14/h1-2,7-8,13-14H,3-6,9-12H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOJLGVGPEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

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